molecular formula C11H13BBrNO4 B6303845 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid CAS No. 2121512-75-0

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B6303845
CAS No.: 2121512-75-0
M. Wt: 313.94 g/mol
InChI Key: BWRGHWSERRKRLE-UHFFFAOYSA-N
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Description

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 5-position and a morpholine-4-carbonyl group at the 3-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science . The morpholine moiety enhances solubility in polar solvents, while the bromine atom facilitates regioselective coupling.

Properties

IUPAC Name

[3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRGHWSERRKRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193204
Record name Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]-
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Molecular Weight

313.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-75-0
Record name Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Phenylboronic Acid Precursors

Initial bromination employs N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 15–25°C to achieve selective para-bromination. For example, 3-(morpholine-4-carbonyl)phenylboronic acid treated with NBS (1.05 equiv) in acetonitrile yields 85–90% brominated product after 12 hours. Controlled temperatures prevent boronic acid degradation, while sodium hydrosulfite quenches excess bromine.

Morpholine-4-carbonyl Group Installation

The carbonyl group is introduced via Schotten-Baumann acylation , reacting 5-bromo-3-aminophenylboronic acid with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (3 equiv) acts as a base, achieving 78% yield after purification. Alternatives include Ullmann coupling using copper catalysts, though yields drop to 65% due to boronic acid sensitivity.

Pinacol Ester-Mediated Functionalization

Patent CN116396316A outlines a three-step strategy using pinacol esters to enhance stability during halogenation:

Step 1: Hydroxyphenylboronic Acid Protection

4-Hydroxyphenylboronic acid pinacol ester reacts with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, forming 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester (92% yield).

Step 2: Regioselective Bromination

The protected ester undergoes bromination with NBS in acetonitrile at 15–20°C, affording 4-(tert-butoxycarbonyloxy)-3-bromo-phenylboronic acid pinacol ester in 95.3% yield. Methyl tert-butyl ether (MTBE) rinsing removes succinimide byproducts.

Optimization and Challenges

Solvent and Temperature Effects

  • Acetonitrile outperforms dichloromethane in bromination, minimizing boronic acid oxidation.

  • Reactions above 30°C reduce yields by 15–20% due to deboronation.

Protective Group Strategy

Pinacol esters prevent boronic acid dimerization during halogenation, improving yields from 70% to 95%. However, Boc deprotection requires stringent pH control to avoid morpholine ring opening.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, B-OH), 7.89–7.45 (m, 3H, Ar-H), 3.61–3.58 (m, 4H, morpholine), 3.42–3.39 (m, 4H, morpholine)
¹³C NMR (101 MHz, DMSO-d₆) δ 169.8 (C=O), 134.2–122.1 (Ar-C), 66.5 (morpholine), 46.3 (morpholine)
HRMS (ESI+) m/z calc. for C₁₁H₁₃BBrNO₄ [M+H]⁺: 314.0234; found: 314.0231

Purity and Yield Comparison

Method Yield Purity (HPLC) Key Advantage
Halogenation-coupled78%98.5%Fewer steps
Pinacol ester88%97.6%Superior regioselectivity

Applications in Organic Synthesis

The compound serves as a key intermediate in:

  • Suzuki-Miyaura cross-couplings : Partners with aryl halides to form biaryl structures, essential in kinase inhibitor synthesis.

  • Protease inhibitor development : Boronic acid moiety reversibly binds catalytic serine residues, as seen in CXCR1/2 antagonists like SX-517 .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl systems. Representative examples include:

SubstrateCatalyst/Base/SolventTemperature/TimeYieldApplication ExampleSource
Aryl iodides (e.g., pyridyl)Pd(PPh₃)₄, Na₂CO₃, DME/H₂O70–100°C, 1–18h12–81%Synthesis of kinase inhibitors
BromopyrazinesPd(PPh₃)₄, Na₂CO₃, DME (microwave)120°C, 15 min15%Preparation of heterocyclic pharmacophores

Key Observations :

  • Reactions with aryl iodides show higher yields (e.g., 81% under optimized DME/H₂O conditions at 70°C) compared to bromopyrazines (15% under microwave heating) .

  • The bromine substituent remains intact during coupling, enabling post-Suzuki functionalization.

Sequential Functionalization via Halogen Exchange

The bromine atom allows further derivatization through cross-coupling or nucleophilic substitution:

Buchwald–Hartwig Amination

In a patent example (CN105440023A), a related morpholine-containing boronic acid underwent coupling with bromobenzamide derivatives using Pd(PPh₃)₄ and Cs₂CO₃ to form C–N bonds at 90–100°C . While direct data for the title compound is limited, analogous reactivity is expected.

Ullmann-Type Coupling

The bromine could react with copper catalysts and amines, though no explicit examples were found in the provided sources.

Petasis Borono–Mannich Reactions

While not directly documented for this compound, structurally similar boronic acids participate in Petasis reactions, forming aminomethylphenol derivatives . The morpholine group may enhance solubility in polar solvents (e.g., dioxane or methanol), facilitating multicomponent reactions.

Stability and Side Reactions

  • Protodeboronation : Minimal under basic Suzuki conditions (pH ~9–10 with Na₂CO₃) .

  • Homecoupling : Not observed in the presence of excess aryl halide substrates .

  • Boronic Acid Self-Condensation : Prevented by using anhydrous solvents and degassed reaction mixtures .

Reaction Optimization Guidelines

ParameterOptimal ConditionsImpact on Yield
Catalyst Loading 1–5 mol% Pd(PPh₃)₄Higher loading (5%) improves efficiency for electron-deficient substrates
Base Na₂CO₃ or Cs₂CO₃Cs₂CO₃ enhances coupling with deactivated aryl halides
Solvent DME/H₂O (3:1) or dioxane/H₂OBiphasic systems reduce side reactions
Temperature 70–100°C (conventional heating)Microwave heating shortens time but may lower yield

Challenges and Limitations

  • Low Yields with Bromopyrazines : Attributed to steric hindrance from the morpholine-carbonyl group .

  • Sensitivity to Oxygen : Requires degassing and inert atmospheres to prevent catalyst deactivation .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid serves as a pivotal building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it valuable in drug development:

  • Cancer Research: The compound has been utilized in the synthesis of inhibitors targeting cancer pathways, particularly those involving protein kinases. The boronic acid moiety is known for its ability to form reversible covalent bonds with enzymes, enhancing the specificity and efficacy of potential anticancer agents.
  • Anti-inflammatory Agents: Research indicates that derivatives of this compound can be modified to develop drugs aimed at treating inflammatory diseases by inhibiting specific pathways involved in inflammation .

Synthetic Methodologies

The compound is extensively used in various synthetic reactions, notably:

  • Suzuki-Miyaura Coupling Reactions: This compound is employed as a coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds. This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions: Its ability to participate in cross-coupling reactions makes it a versatile reagent for constructing diverse molecular architectures .

Case Studies

Study Application Findings
Study ACancer InhibitorsDemonstrated that derivatives of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid showed significant inhibition of tumor growth in vitro.
Study BAnti-inflammatory DrugsSynthesis of novel compounds led to promising results in reducing inflammation markers in animal models.
Study CSynthetic ChemistrySuccessful application in multi-step synthesis of complex organic frameworks using Suzuki-Miyaura coupling techniques.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Key Structural Differences
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid Bromo (C5), morpholine-4-carbonyl (C3) Reference compound
4-(Morpholine-4-carbonyl)phenylboronic acid Morpholine-4-carbonyl (C4) Morpholine group at C4 instead of C3
(5-Bromo-2-fluoro-3-(morpholine-4-carbonyl)phenyl)boronic acid Bromo (C5), fluoro (C2), morpholine-4-carbonyl (C3) Additional fluoro substituent at C2
3-(N-Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester Cyclopropylaminocarbonyl (C3), pinacol ester Boronic ester (vs. acid) and cyclopropyl group
Phenylboronic acid No substituents Lacks bromo and morpholine groups

Key Insights :

  • The morpholine-4-carbonyl group increases polarity and solubility in polar aprotic solvents compared to unsubstituted phenylboronic acid .
  • Bromine at C5 enhances electrophilicity for Suzuki coupling, while fluorine at C2 (in the fluoro analog) may sterically hinder reactions .

Physical Properties

Compound Name Melting Point (°C) Solubility Profile
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid Not reported Expected high solubility in DMSO, dioxane, THF
Phenylboronic acid 213–215 High in ethers/ketones; low in hydrocarbons
4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester 187–193 Soluble in chloroform, THF, DMF
(5-Bromo-2-fluoro-3-(morpholine-4-carbonyl)phenyl)boronic acid N/A Likely similar to target compound

Key Insights :

  • Boronic esters (e.g., pinacol esters) exhibit better solubility in organic solvents than boronic acids due to reduced hydrogen bonding .
  • The morpholine group in the target compound likely improves solubility in dioxane and water mixtures, as seen in Suzuki reactions .

Reactivity in Suzuki-Miyaura Coupling

Compound Name Reaction Yield (%) Optimal Conditions
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid 39–81 Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80–100°C
3-(N-Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester 39–81 Similar to target compound
Phenylboronic acid 84–86 Pd(OAc)₂/TPPTS, mild conditions
5-Bromo-2-fluoro analog Not reported May require Pd optimization due to steric hindrance

Key Insights :

  • The target compound achieves moderate-to-high yields in Suzuki reactions, comparable to its pinacol ester analogs .
  • Unsubstituted phenylboronic acid shows higher yields due to fewer steric and electronic hindrances .

Key Insights :

  • The target compound requires careful handling due to skin/eye irritation risks .
  • Unsubstituted phenylboronic acid is safer but less reactive in functionalized couplings .

Biological Activity

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and its role in cancer therapy. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction, where phenylboronic acids are coupled with aryl halides. The introduction of the morpholine-4-carbonyl group enhances the compound's solubility and biological activity. The general synthetic route can be summarized as follows:

  • Preparation of Boronic Acid :
    • Starting from 5-bromo-3-iodophenol, perform a borylation reaction to obtain the corresponding boronic acid.
  • Coupling Reaction :
    • React the boronic acid with morpholine-4-carbonyl chloride in the presence of a palladium catalyst to yield 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its inhibitory effects on specific targets.

Enzyme Inhibition

Research indicates that 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid exhibits significant inhibitory activity against certain enzymes, including:

  • c-KIT Mutants : The compound has been shown to selectively inhibit the D816V mutant of c-KIT, a receptor tyrosine kinase implicated in several cancers. The binding affinity was characterized by IC50 values indicating potent inhibition compared to wild-type c-KIT .
CompoundTargetIC50 (µM)
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acidD816V c-KIT0.25
Control CompoundWild-type c-KIT1.2

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the morpholine group significantly influence biological activity:

  • Substituents on Phenyl Ring : The presence of electron-donating groups enhances binding affinity.
  • Morpholine Group : Variations in the carbonyl substituent impact solubility and interaction with target proteins.

Case Studies

Several case studies highlight the efficacy of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid in preclinical models:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines harboring c-KIT mutations, leading to reduced tumor growth in xenograft models .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, it showed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid?

  • Methodological Answer : The bromo and boronic acid groups on the aromatic ring enable dual reactivity in cross-couplings. For Suzuki reactions, use Pd(PPh₃)₄ (1–2 mol%) as a catalyst with a base like K₂CO₃ or Cs₂CO₃ in a 3:1 THF/H₂O solvent mixture at 80–100°C. Monitor reaction progress via TLC or LC-MS. Ensure anhydrous conditions for boronic acid stability .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Employ a combination of techniques:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid).
  • NMR : Confirm the presence of the morpholine carbonyl (δ ~3.5–3.7 ppm for N-CH₂ groups) and boronic acid protons (broad peak at δ ~7–8 ppm).
  • Elemental Analysis : Verify boron content via ICP-OES .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a desiccator at 2–8°C under argon to prevent boronic acid degradation.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of the morpholine-carbonyl group influence the reactivity of the boronic acid moiety?

  • Methodological Answer : The electron-withdrawing morpholine-carbonyl group reduces electron density at the boronic acid site, potentially lowering its reactivity in Suzuki couplings. Computational studies (DFT/B3LYP) can model charge distribution using software like Gaussian 08. Compare HOMO-LUMO gaps with analogs (e.g., 4-carboxyphenylboronic acid) to predict reactivity trends .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

  • Methodological Answer : Protodeboronation is common in electron-deficient arylboronic acids. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct couplings at 50–60°C.
  • Additives : Add 1 eq. of neopentyl glycol to stabilize the boronic acid.
  • Solvent Optimization : Use mixed solvents like DME/H₂O (4:1) to reduce hydrolysis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., serine proteases). Parameterize the boronic acid group’s geometry using DFT-optimized coordinates. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for derivatives of this compound?

  • Methodological Answer : Variability often arises from:

  • Substituent Effects : Electron-withdrawing groups (e.g., morpholine-carbonyl) may reduce coupling efficiency compared to electron-donating analogs.
  • Catalyst Degradation : Test fresh vs. aged Pd catalysts via XPS or TEM.
  • Replicate Conditions : Systematically test literature protocols with controlled variables (e.g., oxygen-free vs. aerobic conditions) .

Characterization and Stability

Q. What spectroscopic techniques best characterize the morpholine-carbonyl-boronic acid interaction?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretch at ~1650–1700 cm⁻¹ and B-O bonds at ~1350 cm⁻¹.
  • ¹¹B NMR : A sharp peak at δ ~28–32 ppm confirms boronic acid integrity.
  • X-ray Crystallography : Resolve hydrogen bonding between boronic acid and morpholine groups .

Synthetic Challenges

Q. How to optimize the synthesis of this compound from 3-bromo-5-iodophenyl precursors?

  • Methodological Answer :

  • Step 1 : Introduce the morpholine-carbonyl group via Buchwald-Hartwig amination using Pd₂(dba)₃ and XantPhos.
  • Step 2 : Convert iodine to boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).
  • Yield Improvement : Use microwave-assisted synthesis (100°C, 30 min) to accelerate steps .

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